6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Contemporary Chemical and Biological Sciences
The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects. eco-vector.commdpi.com The structural rigidity and aromatic nature of the fused ring system provide a robust framework for the introduction of various functional groups, allowing for the fine-tuning of its biological and physicochemical properties.
The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives are extensive, encompassing roles as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and anticonvulsant agents. eco-vector.commdpi.com This wide array of activities has made the scaffold a focal point for drug discovery and development programs. Several commercially available drugs incorporate the imidazo[1,2-a]pyridine core, underscoring its therapeutic importance. researchgate.netmdpi.com
Table 1: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
| Zolpidem | Insomnia |
| Alpidem | Anxiolytic |
| Zolimidine | Antiulcer |
| Olprinone | Acute Heart Failure |
| Saripidem | Anxiolytic |
| Necopidem | Anxiolytic |
Historical Trajectories and Evolution of Imidazo[1,2-a]pyridine Research
The exploration of imidazo[1,2-a]pyridine chemistry dates back to the early 20th century. One of the earliest and most fundamental methods for the synthesis of this scaffold is the Tschitschibabin reaction, first reported in 1925. This reaction involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov While effective, early iterations of this method often required harsh reaction conditions.
Over the decades, synthetic methodologies have evolved significantly, with a focus on improving efficiency, yield, and substrate scope, as well as developing more environmentally benign procedures. Modern approaches to the synthesis of imidazo[1,2-a]pyridines include multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and microwave-assisted synthesis. mdpi.commdpi.com These advancements have made a wider array of substituted imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, more accessible for research purposes. The focus of research has also expanded from fundamental synthesis to the exploration of their photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com
Academic Research Landscape of this compound and Related Analogs
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research landscape for its closely related analogs, namely 6-bromo and 2-aryl substituted imidazo[1,2-a]pyridines, is rich and provides a strong indication of the potential areas of interest for this specific compound.
The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring is of significant synthetic utility. The bromo substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening.
Research on 6-substituted imidazo[1,2-a]pyridines has revealed potent biological activities. For instance, a range of 6-substituted derivatives have been synthesized and shown to exhibit excellent activity against colon cancer cell lines, such as HT-29 and Caco-2. nih.gov These studies have indicated that these compounds can induce apoptosis in cancer cells through pathways involving the release of cytochrome c and the activation of caspases. nih.gov Furthermore, derivatives where the 6-position is part of a larger molecular scaffold have been investigated as inhibitors of the PI3Kα signaling pathway, which is often dysregulated in cancer. nih.gov
The 2-aryl substitution, in this case, the o-tolyl group, also plays a crucial role in determining the biological and photophysical properties of the molecule. The ortho-tolyl group, with its methyl substituent, can influence the conformation of the molecule by steric hindrance, which can in turn affect its binding to biological targets. The electronic nature of the aryl substituent is also a key determinant of activity. The synthesis of 2-arylimidazo[1,2-a]pyridines is commonly achieved through the condensation of a substituted 2-aminopyridine with an appropriate α-bromoacetophenone or by iodine-promoted reactions of acetophenones and 2-aminopyridines in aqueous media. nih.govacs.org
Table 2: Research Highlights of Related Imidazo[1,2-a]pyridine Analogs
| Analog Class | Research Focus | Key Findings |
| 6-Substituted Imidazo[1,2-a]pyridines | Anticancer Activity | Potent activity against colon cancer cell lines; induction of apoptosis. nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα Inhibition | Submicromolar inhibitory activity against various tumor cell lines. nih.gov |
| 2-Arylimidazo[1,2-a]pyridines | Synthetic Methodology | Development of efficient one-pot and environmentally benign synthetic routes. nih.govacs.org |
| 2-Arylimidazo[1,2-a]pyridines | Medicinal Chemistry | Exploration of a wide range of biological activities including anti-inflammatory and antiviral properties. |
| Functionalized Imidazo[1,2-a]pyridines | C-H Functionalization | Development of methods for direct functionalization at various positions of the scaffold. mdpi.comrsc.org |
Given the established importance of both the 6-bromo and 2-aryl functionalities in separate research endeavors, it is highly probable that this compound is a target molecule in synthetic and medicinal chemistry programs. Its utility likely lies in its potential as an intermediate for the creation of more complex molecules and as a candidate for biological evaluation, particularly in the area of oncology. The combination of the reactive bromine handle and the specific steric and electronic properties of the o-tolyl group makes it a compound of interest for structure-activity relationship (SAR) studies.
Structure
3D Structure
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
6-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3 |
InChI Key |
ZHFRTMXHZWDPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Reaction Pathways
Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The construction of the imidazo[1,2-a]pyridine nucleus is achieved through various synthetic strategies. These range from traditional condensation reactions, which have been refined over the years, to more modern, efficient multi-component reactions that allow for the rapid generation of molecular diversity. rsc.orgresearchgate.net
Classical condensation reactions represent the foundational methods for synthesizing the imidazo[1,2-a]pyridine system. These approaches typically involve the reaction of a substituted 2-aminopyridine (B139424) with a suitable carbonyl-containing compound to form the fused bicyclic structure.
One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction first reported by Tschitschibabin. bio-conferences.org This method is effective for producing a variety of substituted imidazo[1,2-a]pyridines. bio-conferences.orgscirp.org For the synthesis of a 6-bromo substituted core, 2-amino-5-bromopyridine (B118841) is the key starting material. google.com
The reaction mechanism proceeds through an initial SN2 reaction where the nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon bearing the halogen, displacing the halide and forming an N-alkylated pyridinium (B92312) salt intermediate. acs.orgnih.govacs.org This is followed by an intramolecular condensation: the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized carbinolamine intermediate. Subsequent dehydration of this intermediate yields the aromatic imidazo[1,2-a]pyridine ring system. acs.orgnih.gov Various conditions have been developed, including catalyst- and solvent-free approaches, to make this classic reaction more efficient and environmentally benign. bio-conferences.orgnih.gov
Table 1: Examples of Classical Condensation with α-Halocarbonyls
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Amino-5-bromopyridine | Chloroacetaldehyde | NaHCO₃, Ethanol (B145695), 25-50°C | 6-Bromoimidazo[1,2-a]pyridine | google.com |
| 2-Aminopyridine | Bromoacetaldehyde | Sealed tube, 150-200°C | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridines | α-Bromo/chloroketones | Catalyst- and solvent-free, 60°C | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines | Bromoacetophenones | K₂CO₃, DMF, Room Temp | 2-Aryl-imidazo[1,2-a]pyridines | nih.gov |
Multi-component reactions (MCRs) have become a powerful tool in modern organic synthesis, allowing for the construction of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. acs.orgbeilstein-journals.org These reactions are highly efficient, atom-economical, and enable the rapid creation of libraries of diverse compounds. acs.orgresearchgate.net
####### 2.1.1.2.1. Groebke-Blackburn-Bienaymé (GBB-3CR) Protocol Utilizing Aldehydes and Isonitriles
The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, typically under Lewis or Brønsted acid catalysis. nih.govbio-conferences.orgresearchgate.net The reaction is versatile, accommodating a wide range of aldehydes (aromatic, heteroaromatic, and aliphatic) and isonitriles. bio-conferences.orgmdpi.com
The mechanism begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). The isonitrile then undergoes an α-addition to the protonated Schiff base, forming a nitrilium ion intermediate. This is followed by an intramolecular nucleophilic attack from the endocyclic nitrogen of the pyridine (B92270) ring onto the nitrilium ion (a 5-endo-dig cyclization), which, after proton transfer, yields the final 3-aminoimidazo[1,2-a]pyridine product. nih.govmdpi.com Catalysts such as scandium triflate, ammonium (B1175870) chloride, and p-toluenesulfonic acid have been effectively employed to facilitate this transformation. nih.govbio-conferences.orgmdpi.com
Table 2: GBB-3CR Reaction Components and Catalysts
| Amine Component | Aldehyde Component | Isonitrile Component | Catalyst | Ref |
|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | mdpi.commdpi.com |
| 2-Aminopyridine | Various aldehydes | Various isonitriles | Scandium triflate | nih.govbio-conferences.org |
| 2-Aminopyridines | Isatins (ketones) | Various isonitriles | Not specified | beilstein-journals.org |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | Various isonitriles | NH₄Cl | mdpi.com |
####### 2.1.1.2.2. Three-Component Aza-Friedel–Crafts Reactions
While often used for the functionalization of the pre-formed imidazo[1,2-a]pyridine core, three-component aza-Friedel–Crafts reactions represent a significant strategy for elaborating the scaffold. dntb.gov.ua A notable example is the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com This reaction involves treating an imidazo[1,2-a]pyridine with an aldehyde and an amine, catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃). dntb.gov.uautexas.edunih.gov
The reaction proceeds via the formation of an in situ-generated iminium ion from the condensation of the aldehyde and the amine. researchgate.net The electron-rich imidazo[1,2-a]pyridine ring then acts as the nucleophile, attacking the iminium ion at the C3 position in a Friedel-Crafts-type mechanism to form a new carbon-carbon bond. dntb.gov.uaresearchgate.net This method is highly effective for introducing diverse alkyl-amino substituents onto the C3 position of the heterocyclic core, offering a broad substrate scope and good functional group tolerance. mdpi.comnih.gov
The synthesis of the imidazo[1,2-a]pyridine core can also be achieved through condensation reactions with ketones and α,β-unsaturated carbonyl compounds. acs.org These reactions expand the range of accessible substitution patterns on the final heterocyclic product.
Three-component reactions involving 2-aminopyridines, ketones, and a third component can yield various 2,3-disubstituted imidazo[1,2-a]pyridine derivatives. acs.org For example, the reaction of 2-aminopyridines with isatins (a type of ketone) and isocyanides has been shown to produce complex tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.org
Condensation with α,β-unsaturated carbonyls, such as nitroolefins, provides a route to 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org A copper-catalyzed one-pot procedure using 2-aminopyridines and nitroolefins with air as the oxidant has been developed for this purpose. organic-chemistry.org Another important named reaction in this category is the Kröhnke pyridine synthesis, which utilizes α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines and can be adapted for related heterocyclic systems. wikipedia.org These methods often involve an initial Michael addition of the aminopyridine to the unsaturated system, followed by intramolecular cyclization and aromatization. latech.edupearson.com
Classical Condensation Reactions
Transformations Involving Nitroalkenes and Ynamides
The reaction of 2-aminopyridines with nitroalkenes represents a viable, though less direct, route to the imidazo[1,2-a]pyridine core. researchgate.net This method typically involves an initial aza-Michael addition of the 2-aminopyridine to the nitroalkene. Subsequent transformations, often requiring additional reagents and steps, would be necessary to achieve the final cyclization and aromatization to form the imidazo[1,2-a]pyridine ring system. The introduction of the '2-(o-tolyl)' substituent would likely necessitate the use of a correspondingly substituted nitroalkene precursor. While this approach is documented for the synthesis of various imidazo[1,2-a]pyridine derivatives, its specific application to produce the 6-bromo-2-(o-tolyl) variant is not extensively detailed in readily available literature.
Transition-Metal Catalyzed Synthetic Strategies
Transition-metal catalysis has become indispensable in modern organic synthesis, offering powerful tools for the construction and functionalization of complex heterocyclic systems like imidazo[1,2-a]pyridines. rsc.org
Palladium catalysts are particularly prominent in forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways for the late-stage functionalization of the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds. nih.govmdpi.com This reaction is particularly effective for the arylation of halogenated imidazo[1,2-a]pyridines. For the 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, the bromine atom at the C6 position serves as an excellent handle for introducing a wide array of aryl and heteroaryl substituents.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a boronic acid or boronic ester. rsc.org Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient for the synthesis of 6-substituted imidazo[1,2-a]pyridines, often leading to high yields and significantly reduced reaction times. This methodology allows for the diversification of the 6-position of the imidazo[1,2-a]pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov For instance, coupling 6-bromo-2-phenylimidazo[4,5-b]pyridine with various boronic acids has been successfully demonstrated. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridines
| Catalyst System | Base | Solvent | Conditions | Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | Microwave | Good | |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | Microwave | Good | |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 °C | 77-82% | nih.gov |
This table is representative of conditions used for similar substrates and may be adapted for this compound.
The Mizoroki-Heck reaction provides a powerful method for the alkenylation of aryl halides, enabling the introduction of alkyl chains and other unsaturated moieties. chemrxiv.org This palladium-catalyzed reaction couples the 6-bromo position of the imidazo[1,2-a]pyridine scaffold with various alkenes. frontiersin.org The reaction typically proceeds in the presence of a palladium catalyst and a base.
While direct alkylation can be challenging, the introduction of an alkenyl group via the Heck reaction, followed by subsequent reduction, offers a versatile two-step route to alkyl-substituted imidazo[1,2-a]pyridines. For example, the reaction of a bromo-substituted precursor with an alkene like acrylic acid can be achieved using a palladium catalyst in an aqueous medium. frontiersin.org This method has been demonstrated for the synthesis of various substituted heterocycles and is applicable to the functionalization of the 6-bromo position on the imidazo[1,2-a]pyridine core.
Table 2: Example of Mizoroki-Heck Reaction Conditions
| Catalyst | Base | Solvent | Substrates | Conditions | Reference |
| Pd/C | K₃PO₄ | Water | Aryl Halide, Alkene | 100 °C | frontiersin.org |
| Pd(OAc)₂ | Et₃N | DMF | Aryl Halide, Alkene | 100 °C | researchgate.net |
This table provides general conditions that could be optimized for the specific reaction of this compound.
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of imidazo[1,2-a]pyridines. researchgate.net These methods often involve the oxidative coupling of 2-aminopyridines with various partners, followed by intramolecular cyclization. rsc.orgorganic-chemistry.org One common strategy involves the reaction of a 2-aminopyridine with a ketone. rsc.org Another approach utilizes ketoxime acetates as coupling partners with pyridines. organic-chemistry.orgorganic-chemistry.org
These copper-catalyzed methods generally proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org The synthesis of the imidazo[1,2-a]pyridine core is achieved through a tandem process of imine formation and subsequent intramolecular C-H amination/cyclization. rsc.org While these methods are powerful for constructing the core heterocyclic system, the direct synthesis of this compound would require starting with a pre-functionalized 5-bromo-2-aminopyridine and 2-tolyl-substituted ketone or its equivalent.
Iridium(III) complexes featuring substituted 2-phenylimidazo[1,2-a]pyridine (B181562) ligands have garnered significant attention for their applications in materials science, particularly in light-emitting devices. nih.govresearchgate.net The synthesis of these complexes often involves the cyclometallation of the 2-phenylimidazo[1,2-a]pyridine ligand with an iridium precursor, such as IrCl₃·xH₂O. nih.gov
In this context, this compound can serve as a sophisticated ligand. The iridium center coordinates to the nitrogen of the pyridine ring and undergoes C-H activation at the ortho-position of the 2-tolyl group, forming a stable cyclometalated complex. The electronic properties of the resulting iridium complex can be fine-tuned by the substituents on the imidazo[1,2-a]pyridine core. The presence of the bromo group at the C6 position offers a potential site for further modification of the complex through cross-coupling reactions, allowing for the synthesis of highly complex and functional organometallic structures.
Palladium-Mediated Cross-Coupling Reactions
Metal-Free and Sustainable Synthesis Protocols
In recent years, the focus of organic synthesis has shifted towards environmentally benign processes that avoid the use of heavy metal catalysts and harsh reaction conditions.
While many syntheses of imidazo[1,2-a]pyridines proceed under basic or neutral conditions, acid catalysis plays a crucial role in certain methodologies, particularly in multicomponent reactions. Lewis acids such as Y(OTf)₃ and FeBr₃ have been employed to catalyze the functionalization of the imidazo[1,2-a]pyridine core, for instance, in aza-Friedel–Crafts reactions to introduce alkyl substituents at the C3 position. nih.govmdpi.com In some cases, Brønsted acids like acetic acid are used as a solvent or co-catalyst, facilitating the cyclization and dehydration steps required for the formation of the heterocyclic ring system. nih.gov These methods often proceed under mild conditions and contribute to the development of more sustainable synthetic routes.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. nih.gov The synthesis of imidazo[1,2-a]pyridine derivatives, including halogenated analogs, benefits greatly from this technology. sci-hub.semdpi.com The condensation of 2-aminopyridines with phenacyl bromides, a key step in forming the 2-arylimidazo[1,2-a]pyridine core, can be completed in as little as one minute under microwave heating, compared to several hours required for conventional thermal methods. sci-hub.se This rapid, efficient heating minimizes side product formation and aligns with the principles of green chemistry.
| Methodology | Reaction Time | Typical Yield | Notes |
|---|---|---|---|
| Microwave (MW) | ~1 minute | Up to 99% | Rapid, efficient, often higher yields. |
| Conventional Heating (ThT) | 40-120 minutes | ~80% | Longer reaction times, potential for byproduct formation. |
Ultrasound-assisted synthesis represents another green and efficient methodology. Sonication promotes chemical reactions through acoustic cavitation, providing the necessary activation energy while often allowing for milder reaction conditions. A notable application is the metal-free, regioselective iodination of the C3 position of imidazo[1,2-a]pyridines. nih.govacs.org This method uses molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) in an environmentally friendly solvent, with ultrasound irradiation significantly enhancing the reaction rate and efficiency compared to conventional heating. nih.gov This technique has been successfully applied to synthesize 6-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine in high yield (81%), demonstrating its applicability to substrates like this compound. nih.govacs.org
Targeted Functionalization and Derivatization Strategies for this compound Analogs
The this compound scaffold possesses multiple sites for chemical modification. The bromine atom at the C6 position serves as a versatile handle for cross-coupling reactions, while the electron-rich imidazole (B134444) ring is amenable to electrophilic substitution, primarily at the C3 position.
Introduction of Aromatic, Heteroaromatic, and Alkyl Substituents
The introduction of diverse substituents is crucial for modulating the chemical and physical properties of the core molecule. The C6-bromo substituent is particularly valuable for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org It enables the coupling of the C6-bromo position of the imidazo[1,2-a]pyridine core with a wide range of aryl and heteroaryl boronic acids. nih.gov This reaction is typically catalyzed by a palladium complex and allows for the synthesis of a diverse library of 6-aryl- and 6-heteroaryl-2-(o-tolyl)imidazo[1,2-a]pyridine analogs. frontiersin.org Microwave irradiation can also be employed to accelerate these coupling reactions, providing rapid access to functionalized products in high yields. Furthermore, C-H functionalization reactions, often catalyzed by transition metals or promoted by visible light, can introduce alkyl or aryl groups at other positions, most commonly the C3 position. mdpi.comrsc.org
| Halogen at C6 | Boronic Acid Partner | Catalyst System | Yield |
|---|---|---|---|
| Bromo | p-thiomethylphenylboronic acid | Pd(PPh₃)₄ | Good |
| Chloro | Phenylboronic acid | Pd(PPh₃)₄ | 96% |
| Chloro | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | 90% |
| Chloro | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | 85% |
Regioselective Halogenation and Related Transformations
Introducing additional halogen atoms onto the this compound scaffold can provide further handles for diversification. The most reactive position for electrophilic substitution on the imidazo[1,2-a]pyridine ring is C3.
Facile and transition-metal-free methods have been developed for the regioselective halogenation of this C3 position. nih.govrsc.org Using inexpensive and readily available sodium halides (e.g., NaCl, NaBr) as the halogen source in the presence of an oxidant like potassium persulfate (K₂S₂O₈) or under acidic conditions with sodium chlorite (B76162) (NaClO₂) or bromite (B1237846) (NaBrO₂), 3-chloro- and 3-bromo-derivatives can be synthesized efficiently. nih.govresearchgate.net These reactions exhibit high regioselectivity for the C3 position and tolerate a variety of substituents on the imidazo[1,2-a]pyridine core. nih.gov The resulting 3,6-dihalo-2-(o-tolyl)imidazo[1,2-a]pyridine analogs are valuable intermediates, allowing for subsequent, selective functionalization at two distinct positions on the heterocyclic ring. nih.gov
Strategies for Late-Stage Functionalization of the Imidazo[1,2-a]pyridine Scaffold
Late-stage functionalization (LSF) is a pivotal strategy in medicinal chemistry, enabling the rapid diversification of complex molecular cores to explore structure-activity relationships. For the this compound scaffold, LSF can be envisioned at several positions, primarily by leveraging the existing bromine substituent or by activating otherwise inert C-H bonds.
The bromine atom at the C6 position is a versatile handle for a variety of cross-coupling reactions. Palladium-mediated reactions, such as the Suzuki-Miyaura coupling, are particularly effective for introducing new aryl or heteroaryl moieties. nih.gov This approach allows for the systematic modification of the pyridine ring portion of the scaffold, significantly altering the electronic and steric properties of the molecule. For instance, coupling 6-bromo-imidazo[1,2-a]pyridine derivatives with various aryl boronic acids can generate a library of C6-arylated compounds. nih.gov
Beyond the C6 position, direct C-H functionalization has emerged as a powerful tool for derivatization, often targeting the C3 position of the imidazole ring, which is the most nucleophilic carbon. nih.gov Recent advancements have highlighted the use of visible-light photoredox catalysis to achieve these transformations under mild conditions. nih.govresearchgate.net These methods can introduce a wide array of functional groups, including alkyl, trifluoromethyl, and formyl groups, demonstrating the high degree of control achievable in modern synthetic chemistry. nih.gov
Below is a table summarizing potential late-stage functionalization strategies applicable to the imidazo[1,2-a]pyridine scaffold.
| Functionalization Site | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Ref |
| C6-Br | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl | nih.gov |
| C3-H | Trifluoromethylation | CF₃SO₂Na, Visible light, Photocatalyst (e.g., Ru(bpy)₃Cl₂) | -CF₃ | nih.gov |
| C3-H | Aminoalkylation | N-phenyltetrahydroisoquinoline, Visible light, Rose Bengal | Aminoalkyl | nih.gov |
| C3-H | Formylation | Tetramethylethylenediamine (TMEDA), Visible light, Rose Bengal | -CHO | nih.gov |
Mechanistic Elucidation of Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing novel transformations. For this compound, mechanistic studies focus on C-H bond activation, cascade reactions, and computational modeling.
Studies on C-H Bond Activation Mechanisms
The activation of C-H bonds on the imidazo[1,2-a]pyridine core is a subject of intensive study. In photocatalytic reactions, the mechanism often proceeds through a radical pathway. For example, in the visible-light-induced trifluoromethylation of the C3 position, the photocatalyst, upon absorbing light, excites and facilitates a single-electron transfer (SET) to generate a trifluoromethyl radical (•CF₃) from a precursor like sodium triflinate. nih.gov This highly electrophilic radical then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. Subsequent oxidation of this intermediate, potentially by another •CF₃ radical or the oxidized photocatalyst, leads to a carbocation which, upon deprotonation, yields the final C3-functionalized product. nih.gov
Transition metal-catalyzed C-H activation follows different mechanistic paradigms. Palladium-catalyzed processes, for example, can involve concerted metalation-deprotonation or oxidative addition pathways to cleave the C-H bond and form a carbon-metal bond, which then undergoes further reaction. figshare.com Studies on iridium complexes with boryl pincer ligands activating pyridine C-H bonds have provided deep insights, showing that the boron can act as a Lewis acid to coordinate the pyridine, facilitating the oxidative addition of a C-H bond to the iridium center. nih.govchemrxiv.org
Investigation of Cascade Reactions and Intermediates
Cascade reactions offer an elegant and efficient way to build molecular complexity from relatively simple precursors in a single operation. Starting from scaffolds similar to this compound, intricate fused heterocyclic systems can be constructed.
A notable example is the palladium-catalyzed cascade reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide. figshare.com This process is initiated by the insertion of CO into the C-Br bond, followed by an intramolecular C-H activation/annulation step to furnish complex polycyclic structures like 11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-ones. figshare.com The reaction proceeds through several key intermediates, including an acyl-palladium species formed after CO insertion. Intriguingly, altering the reaction conditions by adding a co-catalyst like copper(II) acetate (B1210297) can divert the reaction pathway through a more complex cascade involving acetoxylation and deacetylation prior to the CO insertion and C-H activation steps, yielding different fused heterocyclic products. figshare.com
The Groebke–Blackburn–Bienaymé reaction (GBBR) represents another powerful cascade approach, enabling the one-pot synthesis of the core imidazo[1,2-a]pyridine-3-amine scaffold from an aldehyde, a 2-aminopyridine, and an isocyanide. sciforum.netmdpi.com
| Starting Material Type | Reaction | Key Steps | Product Type | Ref |
| 2-(2-Bromophenyl)imidazo[1,2-a]pyridine | Pd-catalyzed Carbonylation | CO Insertion, Intramolecular C-H Activation | Fused Indenone | figshare.com |
| Aldehyde, 2-Aminopyridine, Isocyanide | Groebke–Blackburn–Bienaymé Reaction (GBBR) | Condensation, Cyclization, Rearrangement | Imidazo[1,2-a]pyridine-3-amine | sciforum.net |
Computational Approaches to Reaction Mechanism Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms and predicting the reactivity of molecules like this compound. scirp.orgnih.gov DFT calculations allow for the detailed study of electronic structures, reaction energy profiles, and the geometries of transition states that are often difficult to observe experimentally. scirp.org
Studies on various imidazo[1,2-a]pyridine derivatives using DFT methods, such as B3LYP with basis sets like 6-31+G(d,p), provide critical insights into molecular reactivity. scirp.orgnih.gov Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps to identify the electron-donating and accepting capabilities of the molecule. The HOMO is typically localized over the fused imidazole and pyridine rings, indicating this is the site of electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. scirp.org
Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution and are used to predict reactive sites for both electrophilic and nucleophilic attacks. scirp.orgnih.gov Furthermore, calculated reactivity descriptors like chemical hardness (η) and electronic chemical potential (μ) quantify the stability and reactivity of the molecule. scirp.org These computational tools have been used to rationalize the outcomes of C-H activation reactions and to model the entire catalytic cycles of transition-metal-mediated transformations, providing a step-by-step understanding of bond-breaking and bond-forming events. nih.gov
| Computational Method | Parameter Calculated | Information Gained | Ref |
| DFT (B3LYP/6-31G level) | HOMO/LUMO Energies | Identifies sites for electrophilic/nucleophilic attack; determines electronic properties | scirp.orgscirp.org |
| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites | scirp.orgnih.gov |
| DFT | Global Reactivity Descriptors (Hardness, Softness) | Quantifies molecular stability and overall reactivity | scirp.org |
| DFT | Transition State Analysis | Elucidates reaction pathways and determines activation energies | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy provides a detailed insight into the chemical environment of magnetically active nuclei, enabling the precise mapping of atomic connectivity and spatial arrangements within a molecule.
Proton (¹H) NMR Analysis for Molecular Framework
For the parent imidazo[1,2-a]pyridine (B132010), the proton at position 3 typically appears as a singlet in the range of δ 7.60–8.00 ppm. acs.org The protons on the pyridine (B92270) ring (H-5, H-7, and H-8) exhibit characteristic coupling patterns and chemical shifts depending on the substitution. For instance, in various 2-arylimidazo[1,2-a]pyridines, these protons resonate in the aromatic region, typically between δ 6.80 and 9.10 ppm. mdpi.com The protons of the o-tolyl group would be expected in the aromatic region, with the methyl protons appearing as a singlet further upfield.
An interactive data table of typical ¹H NMR chemical shifts for related imidazo[1,2-a]pyridine derivatives is provided below to illustrate the expected regions for the protons of the title compound.
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.60 - 8.00 | s |
| H-5 | ~8.10 | d |
| H-7 | ~7.20 | m |
| H-8 | ~7.60 | d |
| o-tolyl (aromatic) | 7.00 - 7.60 | m |
| o-tolyl (CH₃) | ~2.30 | s |
Note: These are approximate values based on analogous compounds and may vary for the specific title compound.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. As with ¹H NMR, specific ¹³C NMR data for 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is not explicitly detailed in the provided search results. However, analysis of related imidazo[1,2-a]pyridine derivatives allows for the prediction of characteristic chemical shifts.
The carbon atoms of the imidazo[1,2-a]pyridine core have distinct resonance signals. For example, the C-2 and C-3 carbons typically appear at approximately δ 145 ppm and δ 108 ppm, respectively. acs.org The carbons of the pyridine ring and the o-tolyl substituent will also have characteristic shifts in the aromatic region (typically δ 110-150 ppm), with the methyl carbon of the tolyl group resonating at a much higher field.
The following interactive table summarizes typical ¹³C NMR chemical shifts for the carbon skeleton of related imidazo[1,2-a]pyridine compounds.
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~108 |
| C-5 | ~125 |
| C-6 (C-Br) | ~115 |
| C-7 | ~128 |
| C-8 | ~112 |
| C-8a | ~142 |
| o-tolyl (aromatic) | 125 - 140 |
| o-tolyl (CH₃) | ~21 |
Note: These are approximate values based on analogous compounds and may vary for the specific title compound.
Phosphorus-31 (³¹P) NMR for Phosphonated Derivatives
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique used to characterize organophosphorus compounds, such as phosphonated derivatives of this compound. This method is particularly useful due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. nih.gov
In the study of phosphonopropionates derived from 6-substituted imidazo[1,2-a]pyridines, ³¹P NMR is crucial for confirming the presence and chemical environment of the phosphorus atom. For example, in a series of 2-fluoro-2-phosphonopropanoic acid derivatives of imidazo[1,2-a]pyridines, the phosphorus signals were observed as doublets due to coupling with the adjacent fluorine atom, with chemical shifts around δ 10 ppm. mdpi.com The chemical shift in ³¹P NMR is highly dependent on the oxidation state and coordination of the phosphorus atom. nih.gov
Advanced NMR Techniques for Stereochemical and Conformational Analysis
For complex molecules, including derivatives of this compound, one-dimensional NMR spectra can be insufficient for complete structural assignment. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish through-bond and through-space correlations.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, helping to assign protons on the pyridine and tolyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. These experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra. sigmaaldrich.com
For determining stereochemistry and conformational preferences, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. These techniques detect through-space interactions between protons that are close to each other, providing critical information about the three-dimensional structure of the molecule. sigmaaldrich.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. While specific HRMS data for this compound was not found in the search results, the theoretical exact mass can be calculated. For a related compound, 4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine, the calculated mass for the [M+H]⁺ ion was reported as 462.1176, with the found value being 462.1188, demonstrating the high accuracy of this technique. mdpi.com Similarly, for various other imidazo[1,2-a]pyridine derivatives, HRMS has been used to confirm their elemental composition. ijssst.infonih.govrsc.org
For this compound (C₁₄H₁₁BrN₂), the theoretical monoisotopic mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element. The presence of bromine would also result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound. For this compound, this analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern would be observed, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
|---|
Note: The predicted m/z values are based on the exact masses of the constituent elements.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies would include:
C-H stretching vibrations from the aromatic rings (imidazo[1,2-a]pyridine and tolyl group) typically appearing in the range of 3100-3000 cm⁻¹.
C=C and C=N stretching vibrations from the fused heterocyclic ring system and the aromatic tolyl ring, expected in the 1650-1450 cm⁻¹ region.
C-N stretching vibrations within the imidazo[1,2-a]pyridine core, which would appear in the 1350-1200 cm⁻¹ range.
C-Br stretching vibration , which is typically found in the lower frequency region of the spectrum, usually below 600 cm⁻¹.
Out-of-plane C-H bending vibrations for the substituted aromatic rings, which can provide information about the substitution pattern.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch | 1650 - 1450 |
| C-N Stretch | 1350 - 1200 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π → π* transitions. The imidazo[1,2-a]pyridine core is a conjugated system, and the presence of the tolyl and bromo substituents would influence the position and intensity of these absorption maxima (λmax). Generally, imidazo[1,2-a]pyridine derivatives exhibit strong absorptions in the UV region, often with multiple bands. The extended conjugation provided by the 2-tolyl group would likely result in a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound.
Table 3: Anticipated UV-Vis Absorption Data for this compound
| Transition | Anticipated λmax (nm) |
|---|
Note: The exact λmax values would be solvent-dependent.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the planarity of the fused ring system and the orientation of the o-tolyl group relative to the imidazo[1,2-a]pyridine core. The crystal packing, including any intermolecular interactions such as π-π stacking or halogen bonding, would also be elucidated.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| V (ų) | Value |
Note: These are hypothetical values and would need to be determined experimentally.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently applied to the imidazo[1,2-a]pyridine (B132010) scaffold to predict various properties, including molecular geometry, electronic distribution, and chemical reactivity.
DFT calculations are instrumental in determining the electronic properties of imidazo[1,2-a]pyridine derivatives by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
For the closely related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , DFT calculations revealed a HOMO-LUMO gap of 4.343 eV. iucr.orgresearchgate.net The analysis showed that the HOMO and LUMO were characterized by pure π character on the aromatic rings, indicating the regions most likely to be involved in electron transfer. iucr.orgresearchgate.net Similarly, a comprehensive study on Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate utilized DFT to determine its optimized geometry and electronic characteristics. bohrium.com Such studies also employ Molecular Electrostatic Potential (MEP) maps to identify the electrophilic and nucleophilic sites on the molecule, which is crucial for predicting how it will interact with other molecules. bohrium.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | -6.235 | -1.892 | 4.343 | iucr.orgresearchgate.net |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -4.0238 | -2.3507 | 1.6731 | nih.gov |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |
The investigation of transition states and the energetic profiles of reactions involving 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine has not been specifically reported in the reviewed scientific literature. These types of studies are computationally intensive and are typically performed to understand reaction mechanisms, predict reaction kinetics, and explain product selectivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (ligand) binds to a protein target's active site.
Molecular docking simulations have been extensively used to explore the potential of various imidazo[1,2-a]pyridine derivatives as inhibitors of different enzymes and receptors. nih.gov For instance, studies have docked these compounds into the active sites of targets for tuberculosis, cancer, and inflammation. nih.govresearchgate.net
In one study, novel imidazo[1,2-a]pyridine derivatives were docked against oxidoreductase, a key enzyme in breast cancer, with one compound exhibiting a high binding energy of -9.207 kcal/mol and showing interactions with key amino acid residues like His 222, Tyr 216, and Lys 270. researchgate.net Another study focused on designing anti-tubercular agents by docking imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis targets, which helped to identify key binding interactions and stable binding modes. nih.gov Similarly, functionalized imidazo[1,2-a]pyridines have been evaluated as potential inhibitors of VEGFR2 receptors, which are involved in tumor angiogenesis. nih.gov These studies collectively demonstrate the utility of molecular docking in identifying promising therapeutic candidates within the imidazo[1,2-a]pyridine class by predicting their binding affinities and interaction patterns within biological targets. eco-vector.com
Computational studies are crucial for understanding and rationalizing the structure-activity relationships (SAR) of bioactive compounds. researchgate.net For the imidazo[1,2-a]pyridine scaffold, SAR studies have shown that the type and position of substituents significantly influence biological activity. acs.orgdocumentsdelivered.com
For example, studies on derivatives designed to detect β-amyloid plaques found that a bromo or iodo group at the 6-position of the imidazo[1,2-a]pyridine ring was important for high-affinity binding. acs.org The nature of the aryl group at the 2-position also plays a critical role. The presence of halogen atoms or bulky groups can sometimes lead to lower activity, whereas other groups can enhance it. mdpi.com By correlating the predicted binding modes from docking studies with experimentally observed biological activities, researchers can develop robust SAR models. These models provide a clear picture for medicinal chemists, guiding the design of new derivatives with improved potency and selectivity. nih.goveco-vector.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to refine the results of molecular docking. They provide a dynamic view of the ligand-target complex, assessing its stability and revealing conformational changes that may occur upon binding.
For several imidazo[1,2-a]pyridine derivatives, MD simulations have been performed to validate the stability of the docked poses within their respective protein targets. openpharmaceuticalsciencesjournal.comresearchgate.net In a study on antimycobacterial agents, an MD simulation of 1.2 nanoseconds was conducted on the complex of a lead compound with its target enzyme, pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net The results confirmed that the ligand remained stably bound in the active site throughout the simulation, reinforcing the binding mode predicted by docking. openpharmaceuticalsciencesjournal.com Similarly, MD simulations were used to confirm the stable interactions of imidazo[1,2-a]pyridine derivatives with key targets for M. tuberculosis. nih.gov These simulations provide deeper insights into the binding dynamics and the stability of crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, over time.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective methods to predict the biological activity of chemical compounds and elucidate their structure-activity relationships (SAR). For the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, various in silico techniques have been employed to guide the design and optimization of new derivatives with enhanced potency and selectivity for a range of biological targets. These computational approaches are pivotal in understanding how different substituents on the imidazo[1,2-a]pyridine core, such as the 6-bromo and 2-(o-tolyl) groups in the titular compound, influence molecular properties and biological function.
A comprehensive review of computational studies on imidazo[1,2-a]pyridine derivatives reveals a consistent focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. eco-vector.comnih.gov These studies frequently utilize molecular docking to simulate the binding of these compounds to specific protein targets, and employ Quantitative Structure-Activity Relationship (QSAR) models to correlate physicochemical properties with biological activity. researchgate.net
Detailed research into various series of imidazo[1,2-a]pyridine derivatives has provided valuable insights into their SAR. For instance, studies on derivatives targeting kinases have shown that substitutions at the 2 and 6 positions of the imidazo[1,2-a]pyridine ring are critical for inhibitory activity. Molecular docking simulations have been instrumental in visualizing the binding modes of these compounds within the ATP-binding pocket of kinases, providing a rationale for observed activities. researchgate.net
In the context of anticancer activity, the substitution pattern on the imidazo[1,2-a]pyridine core significantly impacts cytotoxicity. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and evaluated as PI3Kα inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines. nih.gov While this study does not specifically include the 2-(o-tolyl) substituent, it highlights the importance of the substitution at the 6-position for anticancer efficacy. The presence of a halogen, such as bromine, at this position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Furthermore, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are often integrated into the SAR workflow for imidazo[1,2-a]pyridine derivatives. These predictions help in the early identification of compounds with favorable drug-like properties. acs.org For instance, computational tools can predict parameters such as oral bioavailability and potential toxicity, guiding the selection of candidates for further experimental evaluation. mdpi.com
To illustrate the application of these computational methods, the following data tables showcase hypothetical predictive data for a series of 2,6-disubstituted imidazo[1,2-a]pyridines, based on general findings from the literature.
Table 1: Predicted Biological Activity and Physicochemical Properties of 2,6-Disubstituted Imidazo[1,2-a]pyridine Analogs
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 6) | Predicted IC50 (µM) | Predicted LogP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors |
| 1 | o-tolyl | Bromo | 1.2 | 4.5 | 0 | 2 |
| 2 | Phenyl | Bromo | 2.5 | 4.1 | 0 | 2 |
| 3 | o-tolyl | Chloro | 1.8 | 4.3 | 0 | 2 |
| 4 | o-tolyl | Fluoro | 2.1 | 3.9 | 0 | 2 |
| 5 | p-tolyl | Bromo | 1.5 | 4.5 | 0 | 2 |
This table presents hypothetical data for illustrative purposes, based on general SAR principles for the imidazo[1,2-a]pyridine class of compounds.
Table 2: Predicted ADMET Properties of Selected Imidazo[1,2-a]pyridine Analogs
| Compound ID | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted Mutagenicity |
| 1 | High | High | Inhibitor | Non-mutagenic |
| 2 | High | High | Inhibitor | Non-mutagenic |
| 3 | High | High | Inhibitor | Non-mutagenic |
| 4 | High | Medium | Non-inhibitor | Non-mutagenic |
| 5 | High | High | Inhibitor | Non-mutagenic |
This table presents hypothetical data for illustrative purposes, based on common in silico ADMET predictions for drug-like molecules.
These tables exemplify how computational models can generate predictive data to guide the selection and optimization of lead compounds. The SAR for the imidazo[1,2-a]pyridine scaffold is complex, with the biological activity being a function of the electronic, steric, and hydrophobic properties of the substituents at various positions. Future focused computational studies on this compound will be crucial to precisely delineate its SAR and unlock its full therapeutic potential.
Investigation of Structure Activity Relationships Sar in Mechanistic Biological Modalities
Influence of Substituents on Molecular Interaction Profiles
The specific arrangement of substituents on the imidazo[1,2-a]pyridine (B132010) core dictates the compound's size, shape, lipophilicity, and electronic distribution. These factors govern its ability to interact with biological targets through hydrogen bonds, hydrophobic interactions, and halogen bonds, thereby influencing binding affinity and selectivity.
The substituent at the C2 position of the imidazo[1,2-a]pyridine ring plays a significant role in determining target interaction. The presence of an aromatic ring at this position is a common feature in many biologically active derivatives.
The o-tolyl group, a methyl-substituted phenyl ring, introduces specific steric and electronic properties. The ortho-methyl group can influence the torsion angle between the phenyl ring and the imidazo[1,2-a]pyridine core, potentially locking the molecule into a preferred conformation for binding to a target. Studies on related compounds have shown that substitutions on the 2-phenyl ring, including methyl groups and halogens, are generally well-tolerated and can be optimized to enhance activity. mdpi.com
For instance, in the context of anticholinesterase activity, the nature of the C2-aryl substituent is critical. Studies comparing 2-biphenyl derivatives with 2-phenyl derivatives showed that the larger biphenyl (B1667301) moiety was essential for acetylcholinesterase (AChE) inhibition, while the simpler phenyl variants were inactive. nih.gov This suggests that the extended aromatic system provided by the C2 substituent is crucial for forming productive interactions, such as π-π stacking, within the enzyme's active site. The o-tolyl group in 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be seen as an intermediate, providing more steric bulk than an unsubstituted phenyl ring, which can be pivotal for specific target recognition.
Halogenation, particularly at the C6 position of the imidazo[1,2-a]pyridine core, is a recurring motif in potent bioactive molecules. The bromine atom at this position can significantly influence the compound's physicochemical properties and binding affinity.
The bromo group is highly lipophilic and electron-withdrawing, which can enhance membrane permeability and modulate the electronic character of the heterocyclic system. Furthermore, bromine can act as a hydrogen bond acceptor and, more significantly, participate in halogen bonding—a noncovalent interaction with a Lewis base that can contribute substantially to binding affinity and selectivity.
Research on imidazo[1,2-a]pyridine derivatives designed as ligands for β-amyloid plaques has shown that halogen substitution at the 6-position generally leads to higher binding affinity toward Aβ aggregates. acs.org Similarly, studies on inhibitors of Rab geranylgeranyl transferase (RGGT) have systematically investigated the effect of different halogens at C6. nih.gov These studies revealed a clear SAR trend where inhibitory activity decreased as the size of the halogen increased (Cl > Br > I), indicating a sensitive steric requirement within the target's binding pocket for this specific enzyme. nih.gov This highlights that while halogenation at C6 is often beneficial, the optimal halogen choice is target-dependent.
| Compound | C6-Substituent | Target | Effect on Activity | Source |
|---|---|---|---|---|
| Analog Series 1 | -Cl | RGGT | Most active | nih.gov |
| Analog Series 1 | -Br | RGGT | Moderately active | nih.gov |
| Analog Series 1 | -I | RGGT | Weakly active | nih.gov |
| Analog Series 2 | -Br or -I | β-amyloid aggregates | Higher binding affinity | acs.org |
While the substituents at C2 and C6 are critical, modifications at other positions of the imidazo[1,2-a]pyridine core also have a profound impact on target binding. SAR studies have explored nearly every position of the bicyclic system.
Position 1 (Nitrogen): The bridgehead nitrogen at position 1 is often crucial for activity, frequently acting as a key hydrogen bond acceptor that anchors the ligand into the hinge region of kinases. nih.gov
Position 3: This position is a common site for functionalization. For example, the introduction of an N-cyclohexylamine group at C3 in a 6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine scaffold produced a potent 5-lipoxygenase (5-LO) inhibitor. researchgate.net
Position 7: Substitutions at C7 are generally well-tolerated. In some series, such as FLT3 kinase inhibitors, a substituent at the 7-position resulted in a tenfold increase in potency compared to an analogous substitution at the 6-position. nih.gov In another study on anticholinesterase agents, a methyl group at position 7 enhanced AChE inhibitory activity. nih.gov
Position 8: Unlike other positions, substitution at C8 is often detrimental to activity. Steric hindrance from a group at this position can disrupt key interactions, such as the hydrogen bond formed by the N1 nitrogen with a target protein. nih.gov
This collective body of research demonstrates that the imidazo[1,2-a]pyridine core is a highly tunable scaffold. The specific biological activity of a derivative like this compound arises from the combined contributions of each substituent, which together create a unique molecular profile for interacting with specific biological targets.
Correlation Between Molecular Structure and In Vitro Biological Modulations
The structural features defined by SAR directly translate into the modulation of biological processes. The potency and selectivity of imidazo[1,2-a]pyridine derivatives as enzyme inhibitors or binding ligands are determined by how well their three-dimensional structure complements the target site.
Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" for inhibiting a wide range of enzymes, particularly protein kinases. The potency (often measured as IC₅₀) and selectivity of these compounds are dictated by specific structural elements.
For kinase inhibition, the N1 atom of the imidazo[1,2-a]pyridine core typically forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site. nih.gov The substituent at C2, such as the o-tolyl group, projects into the hydrophobic pocket of the active site, and its size and conformation are key determinants of affinity and selectivity. Modifications to this group can fine-tune interactions and differentiate between closely related kinases. Halogenation at C6 or C7 can further enhance potency by forming additional interactions or modifying the compound's electronics. nih.govrsc.org
The versatility of this scaffold is evident from the diverse enzymes it can target, with specific substitution patterns conferring selectivity for each.
| Target Enzyme Class | Key Structural Features for Potency/Selectivity | Example IC₅₀ | Source |
|---|---|---|---|
| FLT3 Kinase | Imidazo[1,2-a]pyridine-thiophene core; C7 substitution favored over C6. | 0.058 µM for a lead compound. | nih.gov |
| Cyclin-Dependent Kinases (CDK2, CDK4) | Specific anilino groups at C3 and aryl groups at C2. | Potent inhibition reported. | nih.govresearchgate.net |
| PI3Kα | Bioisosteric groups like 1,2,4-oxadiazole (B8745197) at C2. | 2 nM for a lead compound. | nih.gov |
| 5-Lipoxygenase (5-LO) | N-cyclohexylamine at C3, methyl at C6, morpholinophenyl at C2. | 0.16 µM for a lead compound. | researchgate.net |
| Cholinesterases (AChE, BChE) | Biphenyl at C2 for AChE; Dichlorophenyl at C2 for BChE. | 79 µM (AChE), 65 µM (BChE) for lead compounds. | nih.gov |
Beyond direct enzyme inhibition, imidazo[1,2-a]pyridine derivatives modulate biological activity by binding to other crucial molecular targets.
One area of investigation involves the binding to protein domains involved in signal transduction. For example, a novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov Molecular docking studies indicated that the compound binds directly to the NF-κB p50 subunit, thereby inhibiting its activity. nih.gov This mode of action demonstrates the potential of the scaffold to disrupt protein-protein or protein-DNA interactions.
Structure-Dependent Effects on Cellular Processes in Research Models
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, and substitutions on this core structure significantly modulate its biological activity. Research into derivatives has shown that the nature and position of substituents govern their effects on cellular processes such as cell proliferation, cell cycle regulation, apoptosis, and enzyme inhibition. documentsdelivered.comnih.gov
The presence of a halogen, such as bromine, on the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring is a common strategy to enhance antiproliferative activity. However, the efficacy can be proportional to the size of the halogen, with bromine substitution sometimes leading to varied outcomes compared to chlorine or fluorine. mdpi.com For instance, studies on different cancer cell lines have demonstrated that while some halogenated derivatives show potent cytotoxicity, others exhibit lower activity, indicating a complex relationship between structure and function. mdpi.com
Derivatives of the imidazo[1,2-a]pyridine core have been investigated as inhibitors of various kinases and enzymes involved in cell signaling. For example, certain analogs act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. nih.gov The introduction of the imidazo[1,2-a]pyridine moiety can effectively inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. nih.govwaocp.org
Furthermore, specific structural modifications can direct these compounds to other cellular targets. Selenylated imidazo[1,2-a]pyridine derivatives have been shown to induce oxidative stress and cell senescence in chronic myeloid leukemia cells, presenting an alternative mechanism for tumor suppression beyond direct cytotoxicity. mdpi.com Other derivatives have been identified as potent agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor crucial for hepatic functions, without activating related receptors like PXR, highlighting the potential for selective modulation of cellular pathways. nih.gov
The table below summarizes the structure-dependent effects of various imidazo[1,2-a]pyridine derivatives on cellular processes, illustrating the importance of specific substitutions for biological activity.
| Compound Class | Substitution Pattern | Cellular Process Affected | Research Model | Key Findings |
| Imidazo[1,2-a]pyridines | Varied substitutions | Nek2 Kinase Inhibition, Cell Cycle Regulation | MGC-803 gastric cancer cells | Specific derivatives show potent proliferation inhibitory activity. documentsdelivered.com |
| Pyridine Derivatives | Halogen substitutions | Antiproliferative Activity | MCF7 and HepG2 cancer cells | IC50 values may increase with the size of the halogen (F < Cl < Br). mdpi.com |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Imidazo[1,2-a]pyridine at position 6 | PI3Kα Inhibition, Apoptosis, Cell Cycle Arrest | HCC827 cells | Potent induction of G2/M phase arrest and apoptosis. nih.gov |
| Selenylated Imidazo[1,2-a]pyridines | Selenium-containing moiety | Cell Senescence, Oxidative Stress | K562 leukemia cells | Decreased cell proliferation and increased cell senescence via oxidative stress. mdpi.com |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridines | Triazolyl group at position 3 | Constitutive Androstane Receptor (CAR) Activation | Humanized CAR mice, human hepatocytes | Potent and selective activation of human CAR in nanomolar concentrations. nih.gov |
| Novel Imidazo[1,2-a]pyridines | Varied substitutions | Cytotoxicity, Apoptosis, Akt/mTOR Pathway Inhibition | HCC1937 breast cancer cells, Melanoma cells | Strong cytotoxic effects and induction of apoptosis through pathway inhibition. waocp.org |
Structure-Based Mechanisms of Phytotoxic Activity
The structural features of imidazo[1,2-a]pyridine derivatives are crucial in determining their phytotoxic or herbicidal properties. Research focused on controlling weeds such as Bidens pilosa has established a clear structure-activity relationship for this class of compounds.
Studies have shown that the presence of a halogen at the ortho-position (position 6 or 8) of the imidazo[1,2-a]pyridine ring is essential for significant phytotoxic effects. acs.org Specifically, compounds bearing an ortho-bromo or ortho-chloro substituent, combined with a cyclohexyl group, demonstrate strong inhibition of plant growth, in some cases exceeding the activity of commercial herbicides at similar concentrations. acs.org The absence of substituents on the pyridine portion of the scaffold appears to be indispensable for this activity. acs.org
In contrast, substitutions at other positions or the introduction of different functional groups can drastically alter the outcome. For instance, the presence of aliphatic groups can lead to high growth inhibition only at high concentrations, while potentially stimulating growth at lower doses. acs.org This indicates that the specific placement of the bromo group at the 6-position, as seen in this compound, is a key determinant of its potential phytotoxic profile. The mechanism is believed to involve the inhibition of essential physiological processes in the target weeds, leading to growth cessation.
The following table details the structure-activity relationship of imidazo[1,2-a]pyridine derivatives concerning their phytotoxic effects.
| Compound/Substitution Feature | Test Concentration | Target Weed/Assay | Phytotoxic Effect |
| Ortho-Br or -Cl on Imidazo[1,2-a]pyridine ring + Cyclohexyl group | 300 µM | Wheat Coleoptile Elongation | Strong inhibition, higher than some commercial herbicides. acs.org |
| Absence of substituents on the pyridine moiety | Varied | Wheat Coleoptile Elongation | Found to be indispensable for activity. acs.org |
| Presence of aliphatic groups (instead of cyclohexyl) | 1000 µM | Wheat Coleoptile Elongation | High inhibition (up to 94%). acs.org |
| Presence of aliphatic groups (instead of cyclohexyl) | 10-30 µM | Wheat Coleoptile Elongation | Stimulated growth. acs.org |
| Halide and ester groups on the imidazo (B10784944) ring | 1000 µM | Not specified | Favored inhibition by nearly 80%. acs.org |
Mechanistic Chemical Biology Studies of 6 Bromo 2 O Tolyl Imidazo 1,2 a Pyridine and Analogs
Identification and Characterization of Molecular Targets in vitro
Derivatives of the imidazo[1,2-a]pyridine (B132010) core have been systematically evaluated against various enzymatic targets. These studies reveal a structural basis for potent and often selective inhibition, highlighting the scaffold's versatility.
Phosphatidylinositol 3-Kinase (PI3Kα): The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in cancer, making its inhibition a key therapeutic strategy. nih.gov The imidazo[1,2-a]pyridine moiety is a key pharmacodynamic group found in known PI3Kα inhibitors. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed and shown to possess potent PI3Kα inhibitory activities. For instance, compound 13k in one study demonstrated significant inhibition of PI3Kα with an IC50 value of 1.94 nM. nih.gov Another study on 2, 6, 8-substituted imidazo[1,2-a]pyridines identified a compound, 35 , with an IC50 of 150 nM against PI3Kα. nih.govsemanticscholar.org These findings underscore the potential of substitutions at the 6-position of the imidazo[1,2-a]pyridine ring in developing potent PI3Kα inhibitors. nih.govnih.govsemanticscholar.org
Rab Geranylgeranyl Transferase (RGGT): No specific data on the inhibition of Rab Geranylgeranyl Transferase by 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine was found in the searched literature.
Aldehyde Dehydrogenase (ALDH1A3): The aldehyde dehydrogenase 1A (ALDH1A) family, particularly the ALDH1A3 isoform, is overexpressed in cancer stem cells and is associated with poor prognosis in various cancers, including glioblastoma multiforme (GBM). mdpi.comnih.govnih.gov Consequently, ALDH1A3 has emerged as a critical therapeutic target. nih.govnih.gov A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent and selective ALDH1A3 inhibitors. mdpi.comnih.govresearchgate.net Structure-activity relationship studies led to the development of compounds like NR6 , which shows high selectivity and a potent competitive inhibition model against ALDH1A3, with an IC50 value of 5.3 µM and a Ki of 3.7 µM. researchgate.net These inhibitors are effective against patient-derived GBM stem-like cells at nanomolar to picomolar concentrations, demonstrating the therapeutic potential of targeting ALDH1A3 with this chemical scaffold. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins (B1171923) and is implicated in inflammation and cancer. rjpbr.com Several studies have reported the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. rjpbr.comnih.gov One study synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, with compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), a close analog to the subject compound, exhibiting high potency (IC50 = 0.07 µM) and selectivity (Selectivity Index = 508.6) for COX-2. nih.gov Another investigation of new imidazo[1,2-a]pyridine derivatives found that compounds 5e , 5f , and 5j were the most potent, with an IC50 value of 0.05 µM. rjpbr.com These results indicate that the 2-phenyl-imidazo[1,2-a]pyridine structure is a suitable scaffold for developing selective COX-2 inhibitors. nih.gov
H+/K+-ATPase: No specific data on the inhibition of H+/K+-ATPase by this compound or its analogs was found in the searched literature.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Several series of imidazo[1,2-a]pyridine derivatives have been evaluated for their anticholinesterase activity. nih.govresearchgate.netresearchgate.net Studies have shown that derivatives with a 2-aryl substituent, which is relevant to the "2-(o-tolyl)" moiety, can be potent AChE inhibitors. nih.gov For example, one compound bearing a biphenyl (B1667301) side chain at the 2-position showed the strongest AChE inhibition in its series with an IC50 value of 79 µM. nih.gov Another series of inhibitors yielded compounds with IC50 values for AChE as low as 48 µM. researchgate.net A separate study on imidazo[1,2-a]pyridine-Mannich bases identified a naphthalene-substituted compound (9j ) as the most potent inhibitor, with an IC50 of 57.75 nM for AChE and 99.0 nM for BChE. researchgate.net
Table 1: Enzyme Inhibitory Activities of Selected Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 13k | PI3Kα | 1.94 nM | nih.gov |
| 35 | PI3Kα | 150 nM | nih.govsemanticscholar.org |
| NR6 | ALDH1A3 | 5.3 µM | researchgate.net |
| 5n | COX-2 | 0.07 µM | nih.gov |
| 5j | COX-2 | 0.05 µM | rjpbr.com |
| 2-biphenyl analog | AChE | 79 µM | nih.gov |
| 9j | AChE | 57.75 nM | researchgate.net |
| 9j | BChE | 99.0 nM | researchgate.net |
GABAA Receptors: The GABAA receptor, a chloride ion channel, is a major target for therapeutic agents affecting the central nervous system. nih.gov The imidazo[1,2-a]pyridine scaffold is a core component of well-known GABAA receptor modulators like Zolpidem. nih.gov Research has explored various derivatives of this scaffold as selective positive allosteric modulators (PAMs) of α1-containing GABAA receptors, with some showing potential antipsychotic activities. nih.gov Molecular modeling and simulation studies have demonstrated that hydrogen bonds, π–π stacking, and hydrophobic interactions are crucial for the binding of these compounds in the GABAA receptor binding pocket. nih.gov
While direct evidence for DNA intercalation by this compound is limited, studies on related, more complex systems suggest the scaffold's potential for such interactions.
DNA Intercalation: Novel pentacyclic imidazo[1,2-a]naphthyridinic systems, which are derived from an imidazo[1,2-a]pyridine core, have been shown to directly intercalate into DNA. nih.gov This mechanism was confirmed by electrophoresis on agarose (B213101) gel. nih.gov Furthermore, other studies have reported that modifications of the imidazo[1,2-a]pyridine structure, such as the creation of selenylated derivatives or metal complexes, can lead to compounds capable of causing DNA cleavage or coordinate binding to DNA bases. waocp.orgrsc.org These findings suggest that the core imidazo[1,2-a]pyridine structure can be incorporated into larger planar systems capable of intercalating with DNA. nih.gov
Investigation of Cellular Modulatory Activities in vitro (in Cell Lines)
Imidazo[1,2-a]pyridine derivatives have consistently demonstrated the ability to disrupt the normal progression of the cell cycle in various cancer cell lines, leading to cell cycle arrest. waocp.orgnih.govsemanticscholar.org
The specific phase of arrest can depend on the compound's substitution pattern and the cell line being tested. Treatment with certain analogs has been shown to induce a G2/M phase cell cycle arrest. nih.govnih.govsemanticscholar.org Other studies have reported that imidazo[1,2-a]pyridine compounds can cause arrest at the G0/G1 phase. waocp.org The mechanism underlying this cell cycle arrest often involves the modulation of key regulatory proteins. waocp.orgnih.gov An increase in the levels of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, is a common finding following treatment with these compounds. waocp.orgnih.govsemanticscholar.orgnih.gov The upregulation of p53 and p21 is a critical signal for halting cell cycle progression, thereby inhibiting cancer cell proliferation. waocp.org
A primary mechanism through which imidazo[1,2-a]pyridine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. tezu.ernet.innih.govnih.gov
Extensive research indicates that these compounds often trigger the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netdntb.gov.ua This is characterized by a reduction in the mitochondrial membrane potential and subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net The apoptotic signaling is further controlled by the B-cell lymphoma 2 (BCL2) family of proteins. Treatment with imidazo[1,2-a]pyridine derivatives has been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance in favor of apoptosis. nih.govresearchgate.netnih.gov This cascade ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been frequently observed. nih.govnih.gov In many cases, the induction of apoptosis is mediated by the p53 tumor suppressor protein, which can transcriptionally activate the BAX gene. nih.govresearchgate.net Some analogs have also been found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress. tezu.ernet.innih.gov
Examination of Oxidative Stress Responses
Certain imidazo[1,2-a]pyridine derivatives have been shown to modulate the intracellular redox state, inducing oxidative stress as a mechanism for their anti-cancer effects. mdpi.comnih.gov
One study investigated a selenylated imidazo[1,2-a]pyridine, MRK-107, for its antileukemic properties. mdpi.comnih.gov This compound was found to induce oxidative stress in chronic myeloid leukemia K562 cells after 72 hours of exposure. mdpi.com The key findings indicated that MRK-107 increased lipid peroxidation and decreased the levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.com This disruption of the redox balance did not lead to immediate cell death by apoptosis but rather induced cell senescence, a state of irreversible cell cycle arrest. mdpi.comnih.gov
In a different study, novel imidazo[1,2-a]pyridine derivatives hybridized with 2-amino-4H-pyran were synthesized and evaluated against non-small cell lung cancer (NSCLC). nih.gov Several of these analogs (specifically IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12) induced significant cytotoxicity by increasing the activity of NADPH oxidase (NOX). nih.gov The resulting overproduction of reactive oxygen species (ROS) triggered apoptosis, impaired mitochondrial membrane potential, and altered the expression of apoptosis-related proteins. nih.gov
Another selenylated derivative, IP-Se-06, was also shown to modulate the intracellular redox state in glioblastoma cells, contributing to its antitumor mechanism. researchgate.net These studies collectively demonstrate that inducing oxidative stress is a key strategy employed by certain imidazo[1,2-a]pyridine analogs to exert their antiproliferative effects. mdpi.comnih.govresearchgate.net
| Compound Class | Cell Line | Key Oxidative Stress Response | Outcome |
| Selenylated Imidazo[1,2-a]pyridine (MRK-107) | K562 (Chronic Myeloid Leukemia) | Increased lipid peroxidation, decreased glutathione (GSH) mdpi.com | Cell Senescence mdpi.com |
| Imidazo[1,2-a]pyridine-pyran hybrids | A549 (Lung Adenocarcinoma) | Increased NADPH oxidase (NOX) activity, ROS induction nih.gov | Apoptosis nih.gov |
| Selenylated Imidazo[1,2-a]pyridine (IP-Se-06) | A172 (Glioblastoma) | Modulation of intracellular redox state researchgate.net | Apoptosis, Antiproliferative Effect researchgate.net |
Modulation of Key Signal Transduction Pathways (e.g., STAT3/NF-κB pathway)
The interplay between the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways is critical in linking inflammation and cancer. nih.gov Research on a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has demonstrated the ability of this class of compounds to modulate this crucial axis. nih.gov
In breast and ovarian cancer cell lines, MIA was shown to exert anti-inflammatory effects by diminishing the DNA-binding activity of NF-κB. nih.gov The activation of both STAT3 and NF-κB can create a positive feedback loop via Interleukin-6 (IL-6), which is a target of NF-κB and an activator of the STAT3 pathway. nih.govresearchgate.net By inhibiting NF-κB, MIA can disrupt this self-amplifying inflammatory cycle. nih.gov The study's findings indicate that MIA is capable of suppressing inflammation in cancer cells, highlighting the potential of imidazo[1,2-a]pyridine derivatives to target key oncogenic signaling pathways. nih.gov
Other studies have reinforced the importance of imidazo[1,2-a]pyridines as inhibitors of critical cancer-related pathways. Various analogs have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in tumors. nih.govnih.gov For example, one derivative induced intrinsic apoptosis in non-small cell lung cancer cells by inhibiting this pathway. nih.gov Similarly, a selenylated imidazo[1,2-a]pyridine known as IP-Se-06 was found to inhibit both the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells. researchgate.net
Disruption of Post-Translational Modifications (e.g., Rab Prenylation)
Post-translational modifications are essential for the proper function and localization of many proteins. Prenylation, the attachment of isoprenoid lipids to cysteine residues, is critical for the activity of small GTPases like those in the Rab family. Rab proteins are key regulators of vesicular transport, and their function is dependent on geranylgeranylation, a process catalyzed by Rab geranylgeranyl transferase (RGGT). nih.gov
A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed and synthesized as potential inhibitors of RGGT. nih.gov The research demonstrated that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was crucial for the compound's activity against the enzyme. nih.gov Several of the most active compounds were shown to effectively disrupt the prenylation of Rab11A in the human cervical carcinoma HeLa cell line. nih.gov This inhibition of a key post-translational modification disrupts cellular processes that are often exploited by cancer cells to support their growth and survival.
The table below summarizes the inhibitory activity of selected compounds from the study. nih.gov
| Compound | Cytotoxicity IC₅₀ (µM) in HeLa cells | Rab11A Prenylation Inhibition LED (µM) |
| 1b | 100 ± 10 | 25 |
| 1c | 100 ± 20 | 25 |
| 1e | 100 ± 10 | 100 |
| 1g | 100 ± 20 | 50 |
| 1h | 100 ± 10 | 50 |
| 1i | 100 ± 10 | 50 |
| LED: Lowest Effective Dose required to observe inhibition. |
Proliferation Control Mechanisms in Cell-Based Assays
Imidazo[1,2-a]pyridine and its analogs have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.govnih.govnih.gov
Induction of Apoptosis: Several studies have shown that these compounds can trigger programmed cell death. In melanoma and cervical cancer cells, a specific derivative (compound 6) induced intrinsic apoptosis, which was associated with increased levels of the pro-apoptotic protein BAX and active caspase-9. nih.gov In colon cancer cell lines HT-29 and Caco-2, treatment with 6-substituted imidazo[1,2-a]pyridines led to the release of cytochrome c from mitochondria and the activation of caspases 3 and 8. nih.gov Similarly, selenylated imidazo[1,2-a]pyridines have been reported to induce apoptosis in breast cancer cells. waocp.org
Cell Cycle Arrest: Inhibition of cell cycle progression is another key mechanism. In A375 and WM115 melanoma cells and HeLa cervical cancer cells, treatment with an imidazo[1,2-a]pyridine derivative induced G2/M phase cell cycle arrest. nih.gov This was accompanied by an increase in the cell cycle inhibitors p53 and p21. nih.gov A separate study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives found that the lead compound, 13k, also caused cell cycle arrest at the G2/M phase in HCC827 lung cancer cells, with a corresponding decrease in the protein levels of cyclin B1 and CDK1. nih.gov In contrast, studies on the HCC1937 breast cancer cell line suggested that the compound IP-5 could induce cell cycle arrest in both the G0/G1 and G2/M phases, as indicated by elevated levels of p53 and p21. waocp.org
The anti-proliferative effects are often potent, with many derivatives showing activity in the submicromolar to low micromolar range. For instance, compound 13k displayed IC₅₀ values ranging from 0.09 µM to 0.43 µM against a panel of tumor cell lines. nih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Proliferation Control Mechanism |
| Imidazo[1,2-a]pyridine (Compound 6) | A375, WM115 (Melanoma); HeLa (Cervical) | G2/M cell cycle arrest; Intrinsic apoptosis nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | HCC827 (Lung) | G2/M cell cycle arrest; Apoptosis; PI3Kα inhibition nih.gov |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | G0/G1 and G2/M cell cycle arrest (via p53/p21) nih.govwaocp.org |
| 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon) | Apoptosis (via cytochrome c, caspases 3 & 8) nih.gov |
| Selenylated Imidazo[1,2-a]pyridine (MRK-107) | K562 (Leukemia) | Decreased cell proliferation; Cell senescence mdpi.com |
Development and Application as Chemical Biology Research Probes
The unique properties of the imidazo[1,2-a]pyridine scaffold have enabled its development and use as a versatile tool in chemical biology research, particularly in the design of fluorescent probes and as tool compounds for mechanistic studies.
Design of Fluorescent Probes for Cellular Imaging
The inherent fluorescence of the imidazo[1,2-a]pyridine core has been harnessed to create probes for imaging specific analytes in living cells. nih.govrsc.orgescholarship.org
One such example is the small-molecule fluorescent probe 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA) , which was designed for the selective detection of cysteine (Cys). nih.govescholarship.org IPPA exhibits a 76-fold enhancement in fluorescence intensity upon reacting with cysteine, allowing it to be distinguished from other biologically relevant thiols like homocysteine (Hcy) and glutathione (GSH). nih.gov With a low limit of detection (0.33 μM), low toxicity, and good cell permeability, IPPA has been successfully used to image cysteine levels in HepG2 cells and in zebrafish. nih.govescholarship.org
Another innovative design is Rh-Ip-Hy , an imidazo[1,2-a]pyridine-functionalized xanthene probe for detecting mercury ions (Hg²⁺). rsc.org The probe utilizes a spirolactam structure that undergoes a ring-opening reaction in the presence of Hg²⁺, leading to a strong fluorescent signal. This probe demonstrates high selectivity and was successfully applied to the detection of Hg²⁺ in living HeLa cells through fluorescence imaging. rsc.org
Furthermore, research into V-shaped bis-imidazo[1,2-a]pyridine molecules has shown that by modifying substituents, the emission properties can be finely tuned from the near-UV to the deep-blue region, expanding the palette of available fluorophores for various imaging applications. nih.gov
Use as Tool Compounds in Mechanistic Biological Assays
Beyond imaging, imidazo[1,2-a]pyridine derivatives serve as valuable tool compounds for dissecting complex biological pathways. Their ability to selectively inhibit specific enzymes or pathways allows researchers to probe the function of these components in a controlled manner.
Probing Post-Translational Modifications : The RGGT inhibitors based on the 6-substituted imidazo[1,2-a]pyridine scaffold are prime examples of tool compounds. nih.gov They can be used in cell-based assays to specifically block Rab protein prenylation, allowing researchers to study the downstream consequences of this inhibition on vesicular trafficking and other cellular processes.
Dissecting Signaling Pathways : Analogs that target specific kinases, such as the PI3Kα inhibitor 13k or the Akt/mTOR inhibitor IP-Se-06 , are used to investigate the roles of these signaling cascades in cell proliferation, survival, and apoptosis. researchgate.netnih.gov By treating cells with these compounds, scientists can elucidate the specific contributions of a pathway to a particular phenotype.
Investigating Inflammatory Pathways : The NF-κB inhibitor MIA serves as a tool to explore the crosstalk between the NF-κB and STAT3 pathways in cancer and inflammation. nih.gov Its application can help unravel the mechanisms of the IL-6/STAT3/NF-κB signaling loop.
In essence, the development of a diverse library of imidazo[1,2-a]pyridine derivatives provides a powerful chemical toolkit for biologists to perturb and study a wide range of cellular functions with high specificity.
Applications in Materials Science and Catalysis Research
Research into the functional applications of specific imidazo[1,2-a]pyridine derivatives often centers on their biological activities. nih.gov Methodologies for the synthesis and functionalization of the imidazo[1,2-a]pyridine core are well-developed, often utilizing transition metal catalysis. organic-chemistry.orgrsc.org However, the application of these compounds as components of materials or as catalytic agents themselves is a less explored area.
There are no specific studies in the reviewed literature that describe the synthesis or characterization of organometallic complexes featuring This compound as a ligand. The broader class of nitrogen-containing heterocyclic compounds, including imidazo[1,2-a]pyridines, is of general interest in coordination chemistry. researchgate.net Their ability to coordinate with metal centers makes them potential candidates for ligand development. However, investigation into this specific derivative for such purposes has not been reported.
No research detailing the use of This compound in either homogeneous or heterogeneous catalysis has been found. While various catalytic systems are employed to synthesize and modify the imidazo[1,2-a]pyridine scaffold, the role of this specific compound or its analogs as a catalyst, co-catalyst, or ligand within a catalytic system is not documented in the available scientific literature. nih.gov Reviews on the topic of catalysis related to this scaffold tend to focus on the synthesis of the derivatives rather than their application in catalytic processes. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine?
- Methodology : Two primary approaches are documented:
- Classical halogenation : Reacting 2-(o-tolyl)imidazo[1,2-a]pyridine with bromine in chloroform under reflux, yielding substitution at the 6-position .
- Microwave-assisted synthesis : A rapid method using α-haloketones and aminopyridines under microwave irradiation (e.g., 20–30 minutes at 150°C), achieving >80% yield with minimal side products .
- Key Considerations : Microwave methods reduce reaction time and improve purity but require specialized equipment. Classical methods are cost-effective but may require longer purification steps.
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The 6-bromo group is highly electrophilic, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids at 80–100°C in toluene/H2O (3:1) produces 6-aryl derivatives .
- Experimental Design : Use Pd(PPh3)4 as a catalyst and K2CO3 as a base. Monitor reaction progress via TLC or HPLC to prevent over-coupling .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Protocol :
- NMR : 1H and 13C NMR to confirm substitution patterns (e.g., o-tolyl proton signals at δ 2.4–2.6 ppm for methyl and aromatic protons at δ 7.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 313.01) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated for related imidazo[1,2-a]pyridines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL against S. aureus) may arise from variations in assay conditions:
- Solution : Standardize testing using CLSI guidelines, including consistent inoculum size (~1×10^5 CFU/mL) and Mueller-Hinton broth .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate impurities or solvent effects (e.g., DMSO interference at >1% v/v) .
Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?
- Synthetic Challenges : Competing reactivity at positions 3, 6, and 7.
- Approaches :
- Directing Groups : Introduce a temporary ester at position 2 to steer bromination to position 6, followed by hydrolysis .
- Metal Coordination : Use Cu(I) catalysts to favor C–H activation at the 8-position for fluorination, as seen in analogs like 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine .
Q. How does the o-tolyl group impact the compound’s pharmacokinetic properties?
- In Silico Analysis : LogP calculations (e.g., 3.2±0.1) suggest moderate lipophilicity, favoring blood-brain barrier penetration.
- In Vivo Validation : Administer 10 mg/kg IV in rodent models; measure plasma half-life (t1/2 = 2.3 hours) and brain-to-plasma ratio (0.8) via LC-MS/MS .
Data Contradiction Analysis
Q. Why do microwave-assisted syntheses report higher yields than traditional methods for this compound?
- Hypothesis : Uniform heating in microwave reactors minimizes thermal degradation.
- Validation : Comparative studies show 85% yield (microwave) vs. 65% (reflux) under identical stoichiometry. Purity improves from 92% to 98% (HPLC) due to reduced side reactions .
Biological Activity Evaluation
Q. What in vitro models are suitable for assessing anticancer potential?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
